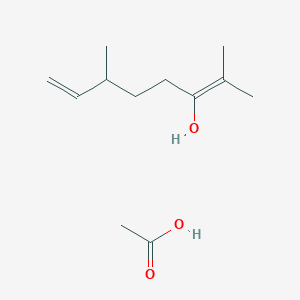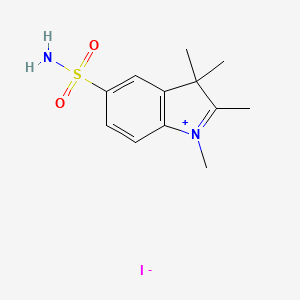
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene typically involves multiple steps, starting with the preparation of the core benzene structure. The introduction of the chlorophenoxy group can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with a suitable benzene derivative under basic conditions. The methyl group can be introduced via Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst such as aluminum chloride. The propane-2-sulfinyl group is typically introduced through a sulfoxidation reaction, where a suitable sulfide precursor is oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and minimize costs. Safety and environmental considerations would also play a significant role in the design of the industrial process.
化学反应分析
Types of Reactions
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
相似化合物的比较
Similar Compounds
- Propane-2-sulfonyl chloride
- 1-Propanesulfonyl chloride
- 2-Chloropropane
Uniqueness
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
61166-83-4 |
|---|---|
分子式 |
C16H17ClO2S |
分子量 |
308.8 g/mol |
IUPAC 名称 |
4-(3-chlorophenoxy)-1-methyl-2-propan-2-ylsulfinylbenzene |
InChI |
InChI=1S/C16H17ClO2S/c1-11(2)20(18)16-10-15(8-7-12(16)3)19-14-6-4-5-13(17)9-14/h4-11H,1-3H3 |
InChI 键 |
JMNBTJWBDPSCMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC2=CC(=CC=C2)Cl)S(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)
![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)



![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)
![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)
silane](/img/structure/B14598700.png)

![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)

![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)
